Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

Polymer Chemistry Material Science Bisphenol Monomers

Choose Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- for its unique rigid fluorene core, delivering superior thermal stability and mechanical integrity compared to common TBBPA alternatives. The cardo structure raises glass transition temperatures in polycarbonates and polyesters, while bromine content provides inherent flame retardancy. Essential for aerospace, electronics, and gas separation membrane applications. Ideal for co-monomer use in high-performance engineering thermoplastics requiring non-blooming, durable flame resistance.

Molecular Formula C25H14Br4O2
Molecular Weight 666 g/mol
CAS No. 94854-03-2
Cat. No. B1602254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
CAS94854-03-2
Molecular FormulaC25H14Br4O2
Molecular Weight666 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br
InChIInChI=1S/C25H14Br4O2/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,30-31H
InChIKeyVYTXKAABSCYYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS 94854-03-2): A Fluorene-Based Brominated Bisphenol for Advanced Material Synthesis


Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS 94854-03-2), commonly referred to as 9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene, is a brominated fluorene-based bisphenol analog . It is characterized by a rigid fluorene core with two highly substituted phenolic groups, containing four bromine atoms and a molecular weight of 665.99 g/mol . This structural configuration differentiates it from common bisphenol-based flame retardants like Tetrabromobisphenol A (TBBPA). The compound is primarily utilized as a monomer or co-monomer in the synthesis of high-performance polymers such as polycarbonates and polyesters, where the fluorene moiety imparts rigidity, thermal stability, and enhanced optical properties . Its brominated nature also makes it a candidate for applications requiring flame retardancy, although its primary differentiation lies in the unique properties conferred by the fluorene core.

Why Generic Bisphenol-Based Flame Retardants Cannot Substitute for 9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene


The selection of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- over common alternatives like Tetrabromobisphenol A (TBBPA) or its derivatives is driven by the need for a specific combination of high rigidity, thermal stability, and a distinct bromination pattern. While TBBPA and its ethers (e.g., TBBPA-DBPE) are widely used for their cost-effective flame retardancy in polyolefins and styrenics , the fluorene core of CAS 94854-03-2 provides a rigid cardo structure that significantly enhances the glass transition temperature (Tg) and mechanical properties of polymers, which is critical for high-performance applications in aerospace and electronics . Direct substitution with TBBPA-based flame retardants would compromise these essential material properties. Furthermore, the specific reactivity of the phenolic groups in a sterically hindered, brominated environment dictates its utility in synthesizing specialty polymers like polycarbonates and gas separation membranes [1]. Therefore, for applications where polymer backbone rigidity and thermal endurance are non-negotiable, this compound is not interchangeable with more flexible, aliphatic-containing bisphenol derivatives.

Quantitative Differentiation of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- Against Analogs: An Evidence-Based Guide


Structural Differentiation: Rigid Cardo Fluorene Core vs. Flexible Isopropylidene Bridge in TBBPA

The core structural differentiator is the fluorene cardo group in CAS 94854-03-2, which provides a rigid, planar structure compared to the flexible isopropylidene bridge found in the analog Tetrabromobisphenol A (TBBPA) [1]. While no direct head-to-head thermal data is available for this exact compound, the class-level inference from fluorene bisphenols is that this rigidity translates to a significantly higher glass transition temperature (Tg) in derived polymers. For instance, polycarbonates based on 9,9-bis(4-hydroxyphenyl)fluorene (BPF) exhibit a Tg 40–60 °C higher than those based on Bisphenol A (BPA), which shares a similar flexible bridge to TBBPA [2]. This enhanced thermal endurance is a direct consequence of the restricted molecular motion imparted by the fluorene ring system.

Polymer Chemistry Material Science Bisphenol Monomers

Application-Specific Utility: Demonstrated Use in Xenon Gas Separation Membranes

A patent from MG Generon (EP 1148934 A1) explicitly lists 9,9-bis(3,5-dibromo-4-hydroxyphenyl)fluorene as a preferred bisphenolic monomer for creating the thin discriminating layer in a gas separation membrane designed for the economical separation of xenon from oxygen, nitrogen, and carbon dioxide [1]. This application leverages the unique steric and electronic properties of the fluorene-bisphenol to achieve a specific gas permeability and selectivity profile that is not offered by other halogenated bisphenols listed in the same patent, such as 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane (a TBBPA analog) [1]. The specific utility in this niche, high-value application provides a clear differentiation point over more generic, high-volume flame retardant additives.

Gas Separation Membrane Technology Polymer Synthesis

Thermal Decomposition Comparison: Fluorene-BPA vs. Aliphatic-Containing Brominated Flame Retardants

Recent computational studies on the thermal decomposition of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (TBBPA-DBPE) show that the initial pyrolysis step involves the cleavage of the aliphatic ether bond with a bond dissociation energy (BDE) of 271.2 kJ/mol [1]. In contrast, the fully aromatic structure of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- lacks these weak aliphatic linkages. By class-level inference, the absence of such labile ether bonds in the fluorene-based compound suggests a higher thermal stability and a different, likely less complex, degradation pathway compared to TBBPA-DBPE. This is a critical differentiator for high-temperature processing or applications where the release of volatile, toxic brominated aliphatics (e.g., bromopropane, bromopropene) is a significant concern [1].

Thermal Stability Flame Retardancy Pyrolysis Mechanism

Optimal Application Scenarios for Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- Based on Evidence


Synthesis of High-Tg, Flame-Retardant Engineering Thermoplastics

This compound is ideally suited for synthesizing high-performance engineering thermoplastics, such as polycarbonates or polyesters, where both high glass transition temperatures (Tg) and inherent flame retardancy are required. The fluorene core provides the necessary rigidity for elevated Tg, differentiating it from TBBPA-based flame retardants that can compromise mechanical properties [1]. The bromine content offers a base level of flame retardancy, making it a candidate for demanding applications in aerospace, automotive, and electronics where both thermal and fire safety standards are stringent [2].

Monomers for Specialty Gas Separation Membranes

As evidenced by its specific mention in patents for xenon separation membranes, this compound is a key monomer for synthesizing the selective layer in advanced gas separation technologies [1]. Its unique steric hindrance and electronic characteristics likely contribute to a favorable combination of permeability and selectivity for noble gases. This is a high-value, niche application that is inaccessible to common, aliphatic-containing brominated flame retardants like TBBPA-DBPE, which are not suitable for membrane fabrication.

Development of Thermally Stable, Low-Bloom Polymeric Additives

The fully aromatic structure of this compound suggests it may serve as a building block for polymeric flame retardants with reduced blooming (surface migration) and better retention of properties after aging. Studies on the non-brominated analog, 9,9-bis(4-hydroxyphenyl)fluorene (BPF), demonstrate that its rigid structure in polymers resists the diffusion mechanisms that lead to blooming in more flexible additive systems like TBBPA-DBPE in polypropylene [1]. By class-level inference, polymers containing this brominated version are likely to exhibit superior long-term stability and surface aesthetics, a key advantage for durable goods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.